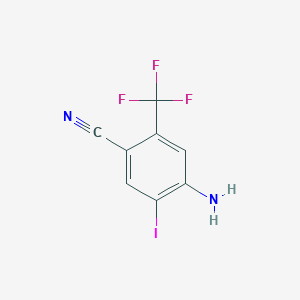

4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile

描述

4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile (CAS: 852569-35-8) is a halogenated aromatic nitrile with the molecular formula C₈H₄F₃IN₂ and a molar mass of 312.03 g/mol . Key properties include a melting point of 170–172°C, a predicted boiling point of 329.5±42.0°C, and a pKa of -1.56±0.10 . Its structure features an amino group at position 4, an iodine atom at position 5, and a trifluoromethyl group at position 2, contributing to its electron-withdrawing and lipophilic character. This compound is primarily used in pharmaceutical research, such as in the synthesis of Selective Androgen Receptor Modulators (SARMs) .

属性

IUPAC Name |

4-amino-5-iodo-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3IN2/c9-8(10,11)5-2-7(14)6(12)1-4(5)3-13/h1-2H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJRDPZZROCNGCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)N)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70648650 | |

| Record name | 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852569-35-8 | |

| Record name | 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile typically involves the introduction of the amino, iodine, and trifluoromethyl groups onto a benzonitrile core. One common method involves the nitration of a suitable precursor followed by reduction to introduce the amino group. The trifluoromethyl group can be introduced via a trifluoromethylation reaction, and the iodine atom can be added through iodination .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve large-scale synthesis using the aforementioned synthetic routes, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.

化学反应分析

Types of Reactions

4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate would produce a nitro compound .

科学研究应用

Organic Synthesis

This compound serves as a crucial building block for the synthesis of more complex organic molecules. It can be utilized in multistep reactions to construct benzimidazole rings, which are potential candidates for treating various cancers due to their ability to inhibit endothelial cell growth.

Medicinal Chemistry

The compound has garnered attention for its potential use in drug development. It acts as an intermediate in the synthesis of pharmaceuticals targeting diseases such as cancer. For instance, it is a key intermediate in the production of bicalutamide, a non-steroidal anti-androgen used in prostate cancer treatment . The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of drug candidates, influencing their biological activity positively.

Research indicates that 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile can modulate enzyme activities and receptor functions within cells, influencing pathways related to cell growth and apoptosis. Its unique structural features make it suitable for developing bioactive molecules with therapeutic potential .

Case Study 1: Synthesis of Benzimidazoles

A study demonstrated the synthesis of benzimidazoles using this compound as a starting material. These compounds showed promise in inhibiting cancer cell proliferation, highlighting the importance of this benzonitrile derivative in medicinal applications.

Case Study 2: Intermediate for Bicalutamide

A novel method for synthesizing bicalutamide involves using this compound as a key intermediate. This process has been optimized to yield high-purity products with minimal harmful emissions during production .

作用机制

The mechanism of action of 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of molecules, which can influence their biological activity .

相似化合物的比较

Substituent Effects on Reactivity and Bioactivity

- Iodine vs. Fluorine: The iodine atom in the target compound enhances steric bulk and polarizability compared to fluorine in 4-Amino-5-fluoro-2-isopropoxybenzonitrile.

- Trifluoromethyl vs. Phenoxy Groups: The trifluoromethyl group (CF₃) imparts strong electron-withdrawing effects and metabolic stability, whereas phenoxy groups (e.g., 2-methylphenoxy in compound 57) introduce steric hindrance and modulate solubility .

- Amino Group Position: The absence of the 5-iodo substituent in 4-Amino-2-(trifluoromethyl)benzonitrile reduces molecular weight by ~40%, altering chromatographic behavior (retention time ~0.4 vs. parent compound) .

Physicochemical Properties

- Solubility: The trifluoromethyl group enhances lipophilicity, making the target compound less water-soluble than its hydroxy analog (4-Amino-5-hydroxy-2-(trifluoromethyl)benzonitrile) .

生物活性

4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features, which include an amino group, a trifluoromethyl group, and an iodine atom. This compound has garnered attention for its biological activities, particularly in cancer therapy and as a biochemical probe.

Chemical Structure and Properties

The molecular formula of this compound is C8H4F3IN2. The presence of the trifluoromethyl group enhances its electron-withdrawing properties, while the amino group allows for nucleophilic reactions. The iodine atom can participate in electrophilic aromatic substitution reactions, making this compound versatile in synthetic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. This compound can modulate enzyme activities and receptor functions, influencing pathways related to cell growth and apoptosis.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cancer metabolism.

- Receptor Modulation : It may act as a modulator for receptors such as the androgen receptor (AR), which is crucial in prostate cancer progression.

Biological Activity and Case Studies

Recent studies have explored the biological activity of this compound, focusing on its effects on cancer cell lines and metabolic processes.

Case Study 1: Anticancer Activity

In a study examining the compound's effects on breast cancer cell lines, it was found to inhibit endothelial cell growth effectively. The mechanism involved the alteration of signaling pathways that control cell proliferation and survival. The results indicated that derivatives of this compound could serve as potential therapeutic agents against breast cancer.

Case Study 2: Biochemical Probing

Another study investigated the compound's role as a biochemical probe in metabolic studies. It was noted that this compound could bind to target enzymes, thereby modulating their activity and affecting metabolic pathways related to glucose homeostasis .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer Activity | Inhibits endothelial cell growth | |

| Enzyme Inhibition | Modulates enzyme activities in metabolic pathways | |

| Receptor Modulation | Acts on androgen receptors |

Table 2: Comparison with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Amino-2-(trifluoromethyl)benzonitrile | Amino and trifluoromethyl groups | Lacks iodine; may have different biological activities |

| 4-Iodo-2-(trifluoromethyl)benzonitrile | Iodine and trifluoromethyl groups | No amino group; primarily used in synthetic chemistry |

| 4-Amino-3-(trifluoromethyl)benzonitrile | Amino and trifluoromethyl groups | Different positioning of amino group; varied reactivity |

常见问题

Q. What are the recommended synthetic routes for 4-amino-5-iodo-2-(trifluoromethyl)benzonitrile, and how do reaction conditions influence yield?

Answer: The synthesis of iodo-substituted benzonitriles often involves halogenation or coupling reactions. For example:

- Iodination of precursor amines : Starting with 4-amino-2-(trifluoromethyl)benzonitrile (CAS 654-70-6) , electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media (e.g., H2SO4) can introduce iodine at position 4.

- Optimization : Reaction temperature (0–25°C) and stoichiometry (1.2–1.5 eq ICl) are critical to avoid over-iodination. Yields typically range from 40–65% after purification via column chromatography (silica gel, hexane/EtOAc) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Answer: Combine multiple analytical techniques:

Q. What are the stability considerations for this compound under varying storage conditions?

Answer:

- Light Sensitivity : Store in amber vials at –20°C to prevent photodecomposition of the iodo group.

- Moisture : The nitrile and amino groups may hydrolyze; use desiccants (silica gel) in sealed containers .

- Long-term Stability : Monitor via HPLC every 6 months; degradation products often include de-iodinated analogs .

Advanced Research Questions

Q. How does the iodine substituent influence electronic properties and reactivity in cross-coupling reactions?

Answer: The iodine atom acts as a directing group and participates in Ullmann, Sonogashira, or Suzuki-Miyaura couplings :

- Electronic Effects : The electron-withdrawing trifluoromethyl group enhances electrophilicity at iodine, facilitating oxidative addition to Pd(0) catalysts.

- Methodological Tip : Use Pd(PPh3)4 (5 mol%) with CuI co-catalyst in DMF/Et3N (3:1) at 80°C for Suzuki couplings. Yields improve with aryl boronic acids bearing electron-donating groups .

Q. What computational tools can predict the compound’s interactions in biological targets (e.g., enzyme inhibition)?

Answer:

- Docking Studies : Use AutoDock Vina with force fields (e.g., AMBER) to model binding to kinases or GPCRs. The trifluoromethyl group enhances hydrophobic interactions, while the amino group forms hydrogen bonds.

- DFT Calculations : Gaussian 16 can optimize geometry and calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites .

Q. How to resolve contradictions in reported solubility data for polar vs. nonpolar solvents?

Answer:

- Experimental Replication : Test solubility in DMSO, DMF, and THF using UV-Vis spectroscopy (λmax ~270 nm).

- Contradiction Source : Discrepancies may arise from impurities or polymorphic forms. Purify via recrystallization (ethanol/water) and re-test .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。